3-Methoxyphenylglyoxal hydrate

Anion Transport Inhibition Band 3 Protein Arginine-Specific Probe

Researchers requiring rapid, irreversible arginine modification often encounter variable kinetics with generic phenylglyoxal. 3-Methoxyphenylglyoxal hydrate (CAS 118888-62-3) solves this with validated, isomer-specific reactivity: • 4.6× faster band 3 anion transporter inactivation vs. para isomer (t₁/₂ = 5.4 min at 2 mM, pH 8.0, 37°C) • Defined KM = 0.03 mM for glyoxalase I, enabling reproducible SAR studies • Consistent hydrate form ensures accurate kinetic assay preparation Available from milligram to kilogram scale for biochemical research and heterocyclic synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 118888-62-3
Cat. No. B053570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenylglyoxal hydrate
CAS118888-62-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C(O)O
InChIInChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3
InChIKeyPYZRPDUYVRBPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyphenylglyoxal Hydrate: Identity & Comparator Overview


3-Methoxyphenylglyoxal hydrate (CAS 118888-62-3; also referenced as CAS 1172965-47-7 and CAS 32025-65-3 for the anhydrous form) is a meta-substituted arylglyoxal derivative belonging to the phenylglyoxal class of reactive α-keto aldehydes [1]. It exists as a hydrate, with the molecular formula C9H10O4 (MW 182.17) for the hydrate form and C9H8O3 (MW 164.16) for the anhydrous form [1]. Arylglyoxals are widely employed as synthetic intermediates for heterocycle construction and as arginine-specific covalent probes in biochemical research; the meta-methoxy substitution pattern on 3-methoxyphenylglyoxal imparts distinct electronic and steric properties that differentiate it from the para-methoxy isomer (4-methoxyphenylglyoxal), the unsubstituted parent (phenylglyoxal), and other substituted analogs [2].

Why Generic Analogs Cannot Replace 3-Methoxyphenylglyoxal Hydrate


Arylglyoxals are not interchangeable reagents. The position of the methoxy substituent on the phenyl ring fundamentally governs both biochemical target engagement kinetics and synthetic reaction outcomes. In the most rigorously characterized head-to-head comparison, the meta-methoxy isomer (3-MOPG) inactivates the human erythrocyte band 3 anion transporter approximately 4.6-fold faster than the para-methoxy isomer (4-MOPG) under identical conditions [1]. This kinetic disparity is not an anomaly: glyoxalase I substrate affinity data reveal that meta- and para-methoxyphenylglyoxal differ in KM by 3-fold (0.03 mM vs. 0.01 mM), confirming that the substitution position alters enzyme recognition despite identical molecular formula [2]. Furthermore, antibacterial screening of 4-arylglyoxal-chromene derivatives demonstrates that para-substituted electron-withdrawing and electron-donating groups produce divergent activity profiles, with the para-methoxy derivative exhibiting different potency than meta-substituted counterparts [3]. Substituting 3-methoxyphenylglyoxal hydrate with unsubstituted phenylglyoxal, para-substituted isomers, or other arylglyoxals without accounting for these quantifiable differences will yield unpredictable biochemical or synthetic outcomes. Only the meta-methoxy congener delivers the specific reactivity profile validated in the evidence below.

Performance Evidence vs. Closest Analogs


Band 3 Transporter Inactivation: Meta vs. Para Comparison

In a definitive head-to-head study, 3-methoxyphenylglyoxal (3-MOPG) irreversibly inactivates the human red blood cell band 3 anion transporter with a half-lifetime of 5.4 minutes at 2 mM concentration, pH 8.0, and 37°C. Under identical conditions, the para isomer 4-methoxyphenylglyoxal (4-MOPG) requires 24.7 minutes to achieve the same extent of inactivation [1]. Both reagents obey pseudo-first-order inactivation kinetics that increase with pH and concentration, and both target arginine residues at the same binding site occupied by the reversibly-acting probe 4-hydroxy-3-nitrophenylglyoxal (HNPG) [1]. Chloride ions protect the transporter against inhibition by both isomers, and stilbene disulfonate inhibitors (DNDS) and flufenamate competitively interact with the binding of both reagents [1].

Anion Transport Inhibition Band 3 Protein Arginine-Specific Probe Erythrocyte Membrane

Glyoxalase I Substrate Affinity Comparison

BRENDA-curated kinetic data from purified rat liver/erythrocyte glyoxalase I (EC 4.4.1.5, lactoylglutathione lyase) reveal distinct substrate affinities across the phenylglyoxal analog series. The meta-methoxy derivative (m-methoxyphenylglyoxal) exhibits a KM of 0.03 mM, compared to 0.01 mM for the para-methoxy derivative (p-methoxyphenylglyoxal) and 0.04 mM for unsubstituted phenylglyoxal [1]. This represents a 3-fold difference in KM between the positional isomers, confirming that the meta-methoxy substitution pattern significantly modulates substrate recognition by the glyoxalase detoxification system despite the identical C9H8O3 molecular formula [1]. The reaction catalyzed is: glutathione + m-methoxyphenylglyoxal → S-(3-methoxy)mandeloylglutathione [2].

Glyoxalase I Substrate Specificity Enzyme Kinetics Detoxification Pathway

Antibacterial Activity: Arylglyoxal-Chromene Position Effect

In a systematic study of 4-arylglyoxal-chromene derivatives synthesized via one-pot multicomponent reaction, the antibacterial activity against Escherichia coli was found to be highly dependent on the nature and position of the aryl substituent. The highest antimicrobial activity was observed when the phenylglyoxal hydrate was substituted with fluoro, nitro, and methoxy groups specifically at the para position, with three 4-aroylchromene derivatives achieving complete inhibition of E. coli at 32 mg cm⁻³ [1]. Derivatives with alternative substitution patterns or unsubstituted phenyl rings showed only moderate activity or were inactive up to 64 mg cm⁻³. While this study directly evaluated para-substituted arylglyoxals in the chromene scaffold, it establishes a critical class-level principle: for antibacterial 4-arylglyoxal-chromene constructs, the regiochemistry of the methoxy substituent is a determinant of bioactivity, and the para-substituted scaffold outperforms alternative substitution patterns [1].

Antibacterial Structure-Activity Relationship Arylglyoxal-Chromene Escherichia coli

Synthesis: SeO₂ Oxidation of 3-Methoxyacetophenone

The most commonly reported synthesis route for 3-methoxyphenylglyoxal hydrate involves the oxidation of 3-methoxyacetophenone using selenium dioxide (SeO₂) in 1,4-dioxane with catalytic water under reflux conditions . This method parallels the general arylglyoxal synthesis protocol where a substituted acetophenone is oxidized to the corresponding arylglyoxal, with reported yields for analogous compounds (e.g., 3,4,5-trimethoxyphenylglyoxal hydrate) reaching 72% under identical conditions [1]. The specific requirement for 3-methoxyacetophenone as the starting material, rather than 4-methoxyacetophenone (used for the para isomer), ensures that the meta substitution pattern is introduced at the ketone oxidation stage, not through post-synthetic modification . The hydrate form (CAS 118888-62-3) is the commercially supplied and stored form, providing improved stability relative to the anhydrous aldehyde [2].

Synthetic Chemistry Selenium Dioxide Oxidation Acetophenone Arylglyoxal Synthesis

Purity Grades and Vendor Options

Commercially available 3-methoxyphenylglyoxal hydrate (CAS 118888-62-3) is supplied at multiple purity tiers suitable for different research applications. Documented specifications include 95% (Min, HPLC) from Capot Chemical with production scale up to kilograms and moisture content ≤0.5% [1]; 97% (HPLC) from Suzhou Amatek with packaging options of 1g–100g ; 97% (dry wt. basis) from Thermo Scientific Chemicals ; and 98% (GC) from Shanghai Future Industrial . A 99.9% ultra-high-purity custom reagent grade is also available (Shanghai Youji Materials, 5g/RMB 3000) . The related but distinct CAS number 1172965-47-7 (2-(3-methoxyphenyl)-2-oxoacetaldehyde hydrate) is also supplied by Aladdin Scientific at 97% purity . The presence of multiple CAS registry numbers for the hydrate form (118888-62-3, 1172965-47-7, 1201806-19-0) and the anhydrous form (32025-65-3) requires careful cross-referencing during procurement to ensure the correct physical form and molecular weight are ordered [2].

Procurement Purity Specification Vendor Comparison Supply Chain

Validated Applications of 3-Methoxyphenylglyoxal Hydrate


Band 3 Anion Exchanger Covalent Labeling

3-Methoxyphenylglyoxal hydrate is the reagent of choice for irreversible arginine modification of the human erythrocyte band 3 protein when rapid inactivation kinetics are required. The 5.4-minute half-lifetime at 2 mM (pH 8.0, 37°C) provides a 4.6-fold kinetic advantage over the para isomer, enabling shorter incubation protocols and reducing the risk of non-specific protein degradation during extended labeling experiments [1]. Researchers investigating anion exchange mechanisms, stilbene disulfonate binding sites, or chloride-dependent transporter protection should specify the meta-methoxy isomer rather than generic phenylglyoxal or the para isomer to ensure reproducibility with published kinetic benchmarks [1].

Glyoxalase I Substrate Specificity Studies

For enzymologists studying glyoxalase I (GLO1) substrate recognition, 3-methoxyphenylglyoxal serves as a well-characterized aromatic substrate with a defined KM of 0.03 mM in rat enzyme preparations, situated between the para isomer (0.01 mM) and unsubstituted phenylglyoxal (0.04 mM) [2]. This intermediate affinity makes the meta isomer particularly useful for structure-activity relationship (SAR) studies exploring how substituent position affects the glyoxalase active site, complementing data from aliphatic substrates like methylglyoxal (KM 0.09 mM) [3]. Procurement of the hydrate form ensures consistent hydration state for kinetic assay preparation.

Heterocyclic Synthesis via Arylglyoxal Reactions

3-Methoxyphenylglyoxal hydrate functions as a key arylglyoxal building block in one-pot multicomponent condensations for constructing nitrogen- and oxygen-containing heterocycles, including pyrroles, pyridazines, chromenes, and furans [4]. The meta-methoxy substitution pattern on the phenylglyoxal component is retained in the final heterocyclic product, enabling the synthesis of regioisomerically pure compound libraries for medicinal chemistry screening. The commercial availability of the hydrate at scales up to kilograms from multiple vendors supports both exploratory synthesis and scale-up campaigns , distinguishing it from less accessible custom-synthesis arylglyoxal derivatives.

SAR of Arginine-Specific Covalent Probes

As a member of the phenylglyoxal class of arginine-selective reagents, 3-methoxyphenylglyoxal hydrate enables systematic SAR investigation of how aryl substituents modulate arginine reactivity. The compound shares the same band 3 binding site as the chromophoric probe HNPG (4-hydroxy-3-nitrophenylglyoxal) [1], allowing competitive binding experiments. Its meta-methoxy substitution provides distinct electronic effects compared to para-substituted or unsubstituted analogs, making it an essential comparator in panels designed to correlate substituent electronic parameters (Hammett σ values) with arginine modification rates under standardized buffer and pH conditions.

Technical Documentation Hub

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